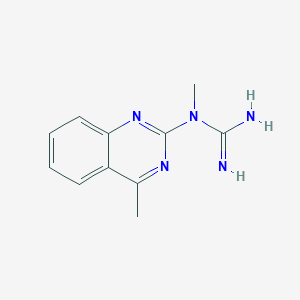
1-Methyl-1-(4-methylquinazolin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-(4-methylquinazolin-2-yl)guanidine is a chemical compound with the molecular formula C10H11N5 It is known for its unique structure, which combines a quinazoline ring with a guanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-(4-methylquinazolin-2-yl)guanidine typically involves the reaction of 4-methylquinazoline with guanidine derivatives. One common method includes the use of S-methylisothiourea as a guanidylating agent. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the guanidine group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-(4-methylquinazolin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different substituted guanidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Substituted guanidines.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
1-Methyl-1-(4-methylquinazolin-2-yl)guanidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(4-methylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets. The guanidine group is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membranes by slowing the rates of depolarization and repolarization . This interaction with acetylcholine receptors is crucial for its biological effects.
Comparison with Similar Compounds
- 1-(4-Methylquinazolin-2-yl)guanidine
- Quinazolinone derivatives
- Substituted guanidines
Comparison: 1-Methyl-1-(4-methylquinazolin-2-yl)guanidine is unique due to its specific combination of a quinazoline ring and a guanidine group. This structure imparts distinct chemical and biological properties, making it different from other similar compounds. For instance, while quinazolinone derivatives are known for their biological activities, the presence of the guanidine group in this compound enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C11H13N5 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-methyl-1-(4-methylquinazolin-2-yl)guanidine |
InChI |
InChI=1S/C11H13N5/c1-7-8-5-3-4-6-9(8)15-11(14-7)16(2)10(12)13/h3-6H,1-2H3,(H3,12,13) |
InChI Key |
AJAMDTQOMGOCBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)N(C)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


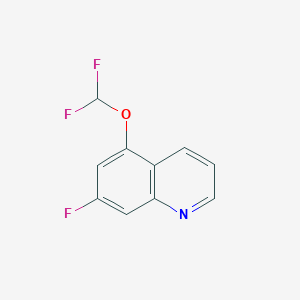
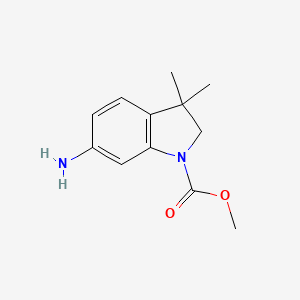
![4-Bromobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B11888415.png)
![N-[3-(aminomethyl)pyrazin-2-yl]-N-methylmethanesulfonamide](/img/structure/B11888427.png)

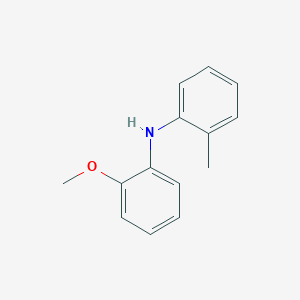

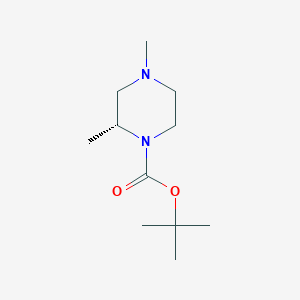
![4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B11888465.png)
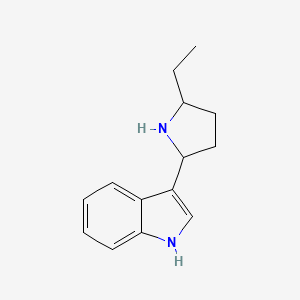

![1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888489.png)
![N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B11888507.png)
![tert-Butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B11888521.png)
